The compound 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic molecule notable for its potential applications in medicinal chemistry. It belongs to a class of compounds that exhibit various biological activities, particularly in the fields of pharmacology and biochemistry.
This compound can be synthesized through various chemical methods and is often studied in the context of drug development due to its unique structural features. Its molecular formula is with a molecular weight of approximately 368.9 g/mol.
The compound is classified under heterocyclic compounds due to the presence of both oxadiazole and thieno[2,3-d]pyrimidine rings. These structures are significant in the development of pharmaceuticals, particularly as they can interact with biological targets.
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
The reactions typically require specific conditions such as controlled temperatures, solvents (like dimethylformamide or acetonitrile), and may involve purification steps like recrystallization or chromatography to isolate the desired compound.
The molecular structure features a thieno[2,3-d]pyrimidine core substituted at various positions by an oxadiazole ring and a piperidine moiety. The presence of chlorine on the phenyl group enhances its biological activity by potentially increasing lipophilicity.
CC1=NC(=S)N(C(=C1C(=O)CCN1CCCCC1)C(=O)N)C(=O)C(C(=C(C=C1)Cl)=C(C=C1)C=O)=C(C=C1)C=O.
The compound can participate in various chemical reactions including:
These reactions often require careful control of reaction conditions such as pH, temperature, and solvent choice to optimize yield and selectivity.
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The oxadiazole and thieno[2,3-d]pyrimidine moieties can engage in hydrogen bonding or π-stacking interactions with target proteins.
This compound has potential applications in:
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 887705-27-3
CAS No.: 511-37-5